
Cholesteryl butyrate
Descripción general
Descripción
Cholesteryl butyrate is an ester formed from cholesterol and butyric acidThese nanoparticles can be used to deliver butyric acid, which has anti-inflammatory and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholesteryl butyrate can be synthesized through the esterification of cholesterol with butyric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cholesterol and butyric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Cholesteryl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cholesterol and butyric acid.
Oxidation: this compound can be oxidized to form this compound peroxide, which can further decompose into various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cholesterol and butyric acid.
Oxidation: this compound peroxide and other oxidation products.
Reduction: Reduced forms of this compound.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Cholesteryl butyrate is primarily utilized as a component in solid lipid nanoparticles (SLN), which serve as effective drug delivery vehicles. These nanoparticles enhance the bioavailability and therapeutic efficacy of butyric acid while minimizing its side effects.
- Solid Lipid Nanoparticles : this compound solid lipid nanoparticles have been shown to improve the solubility and stability of butyric acid, facilitating its application in various therapeutic contexts. These nanoparticles can be administered via multiple routes, including oral and intravenous, thereby broadening their therapeutic applicability .
- Anti-adhesive Properties : Research indicates that this compound solid lipid nanoparticles inhibit the adhesion of polymorphonuclear cells to vascular endothelial cells. This property is crucial for preventing inflammation and could play a significant role in treating conditions like inflammatory bowel diseases .
Anti-Cancer Applications
This compound exhibits promising anti-cancer properties through various mechanisms:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of different human cancer cell lines, including leukemia and colon cancer cells. This effect is attributed to its ability to induce apoptosis and stimulate differentiation in cancer cells .
-
Mechanisms of Action : The anti-cancer effects are mediated through several pathways:
- Histone Deacetylase Inhibition : this compound acts as a histone deacetylase inhibitor, leading to altered gene expression associated with cell cycle regulation and apoptosis .
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, making it a potential candidate for cancer therapy .
Metabolic Regulation
This compound also plays a role in metabolic processes, particularly concerning cholesterol metabolism:
- Cholesterol Lowering Effects : Research has indicated that this compound can lower cellular cholesterol levels by inhibiting key enzymes involved in cholesterol biosynthesis. This effect is mediated through the downregulation of sterol regulatory element-binding protein 2 (SREBP-2) signaling pathways .
- Potential for Cardiovascular Health : By influencing cholesterol metabolism, this compound may contribute to cardiovascular health by reducing the risk factors associated with dyslipidemia and atherosclerosis .
Case Studies and Research Findings
A variety of studies have explored the applications of this compound across different contexts:
Mecanismo De Acción
Cholesteryl butyrate exerts its effects primarily through the release of butyric acid, which has several biological activities:
Anti-inflammatory: Butyric acid inhibits the adhesion of polymorphonuclear cells to endothelial cells, reducing inflammation.
Anti-cancer: Butyric acid induces apoptosis in cancer cells and inhibits their proliferation by modulating intracellular signaling pathways, such as the Akt pathway .
Comparación Con Compuestos Similares
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl oleate: An ester of cholesterol with oleic acid
Uniqueness: Cholesteryl butyrate is unique due to its ability to deliver butyric acid, which has distinct anti-inflammatory and anti-cancer properties. This makes it particularly valuable in medical and pharmaceutical applications, where it can be used to target specific cellular pathways and processes .
Actividad Biológica
Cholesteryl butyrate (Chol-but) is a derivative of butyric acid, which has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy and metabolic disorders. This article explores the biological activity of Chol-but, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound exhibits several mechanisms through which it influences cellular processes:
- Histone Deacetylase Inhibition : Similar to sodium butyrate, Chol-but acts as an inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and modulation of gene expression. This action is crucial in regulating genes involved in inflammation, metabolism, and cancer progression .
- Cholesterol Regulation : Chol-but has been shown to lower cellular cholesterol levels through the modulation of key cholesterol-related genes. It influences the expression of proteins involved in reverse cholesterol transport, such as ATP-binding cassette subfamily A member 1 (ABCA1) .
- Anti-inflammatory Effects : Chol-but solid lipid nanoparticles (SLNs) have demonstrated significant anti-inflammatory properties by inhibiting the adhesion and activation of polymorphonuclear leukocytes (PMNs) and microvascular endothelial cells (ECs). This effect is attributed to the rapid uptake and higher concentration release of butyric acid within cells .
Biological Activity in Cell Types
This compound's biological effects extend across various cell types:
- Cancer Cells : Studies indicate that Chol-but SLNs inhibit the growth and migration of cancer cells derived from colon, breast, prostate cancers, and melanoma. The anti-adhesive effects are concentration-dependent and are associated with down-regulation of ERK and p38 phosphorylation pathways .
- Endothelial Cells : Chol-but SLNs enhance endothelial barrier function by modulating cell adhesion properties. They inhibit the expression of claudin-1 while promoting E-cadherin expression in human umbilical vein endothelial cells (HUVECs), suggesting a potential role in preventing metastasis .
In Vitro Studies
- Cell Viability : Sodium butyrate, a related compound, was shown to be non-toxic to HepG2 cells at concentrations up to 20 mM, indicating a favorable safety profile for butyrate derivatives like Chol-but .
- Cholesterol Reduction : Chol-but treatment resulted in decreased cellular cholesterol levels without affecting triglyceride content, highlighting its selective action on lipid metabolism .
- Anti-Cancer Activity : In vitro tests demonstrated that Chol-but SLNs significantly inhibited NHI-H460 cell growth in a dose-dependent manner over six days .
In Vivo Studies
Data Summary
Q & A
Q. What experimental models are suitable for evaluating the anti-metastatic potential of cholesteryl butyrate solid lipid nanoparticles (cholbut SLN)?
Basic Research Question
Cholbut SLN’s anti-metastatic effects are best studied using in vitro adhesion and migration assays with cancer cell lines (e.g., HT29, HCT116 colorectal carcinoma cells) and endothelial cells (e.g., HUVEC). Key methods include:
- Adhesion assays : Pre-treating endothelial cells with cholbut SLN (0.1–100 µM for 24–48 h) and quantifying tumor cell adhesion via microscopy .
- Boyden chamber migration assays : Assessing invasiveness by exposing cancer cells to cholbut SLN (1–100 µM) in serum-free medium, with FCS as a chemoattractant .
- Matrigel invasion assays : Measuring matrix penetration using cholbut SLN-treated cells (e.g., PC-3 prostate cancer cells) .
Advanced Tip: Combine these with in vivo metastasis models (e.g., orthotopic CRC models) to validate translational relevance.
Q. How does cholbut SLN modulate MAPK signaling pathways to inhibit cancer cell migration?
Advanced Research Question
Cholbut SLN suppresses ERK and p38 phosphorylation, critical for metastasis. Methodological insights:
- Western blot analysis : Treat cells (e.g., HT29) with cholbut SLN (100 µM for 8–48 h), stimulate with PMA (0.01 µM), and quantify phospho-ERK/p38 levels using antibodies. Normalize to actin/GAPDH .
- Pharmacological inhibition : Pre-treat cells with PD98059 (ERK inhibitor) or SB203580 (p38 inhibitor) to confirm pathway-specific effects on migration .
Key Finding: Cholbut SLN reduces PMA-induced ERK activation by >50% in HT29 cells (p<0.01) .
Q. What molecular mechanisms underlie cholbut SLN’s regulation of epithelial-mesenchymal transition (EMT) markers?
Advanced Research Question
Cholbut SLN upregulates E-cadherin and downregulates claudin-1, altering cell-cell adhesion. Techniques include:
- Quantitative RT-PCR : Measure mRNA levels of CDH1 (E-cadherin) and CLDN1 in cholbut SLN-treated cells (100 µM for 4–24 h) using SYBR Green .
- Immunofluorescence/flow cytometry : Assess surface protein expression changes .
Contradiction Note: Unlike free butyrate, cholbut SLN does not alter adhesion molecule expression (e.g., ICAM-1) in endothelial cells, suggesting nanoparticle-specific epigenetic effects .
Q. How can researchers reconcile contradictory data on butyrate delivery systems (e.g., cholbut SLN vs. chitosan/hyaluronan nanoparticles)?
Advanced Research Question
Discrepancies arise from experimental conditions (e.g., cell type, stimulation duration). Mitigation strategies:
- Standardize assays : Compare nanoparticles under identical conditions (e.g., O₂⁻ release assays in adherent vs. suspension cells) .
- Pharmacokinetic profiling : Use LC-MS/MS to quantify butyrate release kinetics from different carriers .
Example: Cholbut SLN inhibits neutrophil O₂⁻ more effectively than NaBut in suspension cells but may underperform in adherent models .
Q. What methodologies optimize cholbut SLN synthesis for reproducible anti-cancer activity?
Basic Research Question
Use the microemulsion method:
- Formulation : Mix this compound, Epikuron 200, sodium glycocholate, and 2-phenylethanol in water. Stabilize via high-pressure homogenization .
- Quality control : Validate particle size (dynamic light scattering) and drug loading (HPLC) .
Advanced Tip: Modify surface charge with hyaluronic acid to enhance tumor targeting .
Q. Why does cholbut SLN outperform free sodium butyrate in inhibiting metastasis despite similar HDAC inhibition?
Advanced Research Question
Cholbut SLN’s lipid matrix prolongs butyrate bioavailability and targets epigenetic regulation distinctively:
- HDAC activity assays : Compare histone H3 acetylation in cells treated with cholbut SLN (100 µM) vs. NaBut (5 mM) via Western blot .
- Transcriptomic profiling : Use RNA-seq to identify SLN-specific pathways (e.g., MAPK vs. SMCT1 transport) .
Data Insight: Cholbut SLN sustains p21CIP1 upregulation for >48 h, unlike transient effects of NaBut .
Q. How should researchers design dose-response studies for cholbut SLN to balance efficacy and cytotoxicity?
Basic Research Question
- Dose range : Test 0.1–100 µM cholbut SLN for 8–72 h.
- Viability assays : Pair MTT/XTT with apoptosis markers (e.g., Annexin V) .
- Negative control : Include cholesteryl palmitate SLN (Cholpalm) to isolate butyrate-specific effects .
Critical Parameter: >10 µM cholbut SLN reduces HT29 migration by 35–50% without cytotoxicity .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZWMVGDHGMFR-GTPODGLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341216 | |
Record name | Cholesteryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-13-1 | |
Record name | Cholesteryl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholesteryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-ol butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.